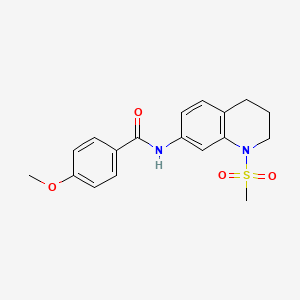

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-16-9-6-14(7-10-16)18(21)19-15-8-5-13-4-3-11-20(17(13)12-15)25(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJRLHWRYTSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate aniline derivative with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the quinoline or benzamide moieties.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide: shares structural similarities with other benzamide derivatives and quinoline-based compounds.

Similar compounds: include this compound analogs with different substituents on the benzamide or quinoline moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 336.42 g/mol. The compound features:

- Tetrahydroquinoline core : Known for its presence in various bioactive compounds.

- Methanesulfonyl group : Enhances chemical reactivity and solubility.

- 4-Methoxybenzamide moiety : Contributes to its pharmacological profile.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. Notably:

- Antitumor Activity : In vitro studies have shown that tetrahydroquinoline derivatives can possess potent antitumor properties. For instance, related compounds have demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapy drug .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It might interact with various receptors, altering signaling pathways related to tumor growth and metastasis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Activity : A study reported that certain tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, with some derivatives outperforming established chemotherapeutic agents .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial effects against various pathogens. The methanesulfonyl group enhances solubility and bioavailability, contributing to increased efficacy in microbial inhibition.

Binding Affinity Studies

Research utilizing surface plasmon resonance and molecular docking simulations has provided insights into the binding affinities of this compound to biological targets. These studies suggest that the compound exhibits a high binding affinity for methionyl-tRNA synthetase, an enzyme critical for protein synthesis.

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of any new compound. Preliminary studies indicate that this compound has a favorable safety profile compared to traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide?

The synthesis typically involves a multi-step process:

Formation of the tetrahydroquinoline core : Reduction of quinoline derivatives (e.g., catalytic hydrogenation with Pd/C) or cyclization of substituted aniline precursors .

Methanesulfonylation : Reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride under basic conditions (e.g., using triethylamine as a base) .

Acylation : Coupling the sulfonylated tetrahydroquinoline with 4-methoxybenzoyl chloride via nucleophilic acyl substitution, often catalyzed by DMAP or HOBt .

Key reagents include Pd/C for reductions, methanesulfonyl chloride for sulfonylation, and coupling agents like EDC/HCl for amide bond formation .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : For precise 3D conformation analysis using software like SHELXL .

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy, sulfonyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- FT-IR : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm, amide C=O at ~1650 cm) .

Q. What are the primary biological activities reported for this compound?

- Anticancer activity : Demonstrated cytotoxicity against cancer cell lines (e.g., IC values in the µM range) via apoptosis induction and cell cycle arrest .

- Enzyme inhibition : Potential inhibition of kinases or metabolic enzymes (e.g., 11β-HSD1) due to structural similarity to known inhibitors .

- Neuroprotective properties : Modulation of neurotransmitter systems via the tetrahydroquinoline moiety, with applications in neurodegenerative disease models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Catalyst selection : Replace traditional Pd/C with Pd(OAc)/ligand systems for selective hydrogenation .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reaction rates .

- Temperature control : Perform acylation at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

- Purification strategies : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. What analytical methods are recommended for resolving contradictions in reported biological activity data?

- Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based viability assays to rule out false positives .

- Purity analysis : Use HPLC (>95% purity threshold) to ensure activity correlates with compound integrity .

- Target engagement studies : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .

- Metabolic stability testing : Assess liver microsome stability to rule out pharmacokinetic artifacts .

Q. What strategies are effective for modifying the tetrahydroquinoline moiety to enhance target selectivity?

- Ring substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position to enhance kinase binding affinity .

- Stereochemical control : Synthesize enantiopure derivatives via chiral resolution to probe stereoselective interactions .

- Bioisosteric replacement : Replace the methanesulfonyl group with a phosphonate or trifluoromethanesulfonyl group to modulate solubility and target engagement .

- Proteomics profiling : Use chemoproteomics to map off-target effects and guide selectivity optimization .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC values for anticancer activity.

- Root cause analysis :

- Variability in cell line genetic backgrounds (e.g., MCF7 vs. FaDu) .

- Differences in assay incubation times (24h vs. 48h).

- Resolution :

- Standardize protocols using CLSI guidelines for cell viability assays.

- Include positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.